molecular formula C26H27N5OS2 B11684583 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11684583
M. Wt: 489.7 g/mol
InChI Key: NMVRSDPQKUPHRD-JVWAILMASA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a multi-targeting kinase inhibitor. Its molecular architecture, featuring a 1,2,4-triazole core linked to a thiophene-containing hydrazide, is designed to interact with the ATP-binding sites of various protein kinases. Research indicates this compound exhibits promising inhibitory activity against a range of kinases, including receptor tyrosine kinases implicated in proliferative signaling pathways. The specific inclusion of the 4-tert-butylphenyl and 3-methylthiophene moieties is a strategic modification to enhance binding affinity and selectivity, potentially targeting oncogenic drivers. Consequently, its main research application is in the investigation of intracellular signal transduction, with a focus on understanding and disrupting the aberrant signaling that characterizes certain cancer cell lines. Studies utilizing this compound, as referenced in chemical and pharmaceutical literature , are fundamental for exploring novel therapeutic strategies, validating new molecular targets, and elucidating the complex network of kinase-mediated cellular processes. It serves as a critical tool for researchers developing structure-activity relationships (SAR) for this class of heterocyclic compounds and for in vitro screening assays to evaluate anti-proliferative effects.

Properties

Molecular Formula

C26H27N5OS2

Molecular Weight

489.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H27N5OS2/c1-18-14-15-33-22(18)16-27-28-23(32)17-34-25-30-29-24(31(25)21-8-6-5-7-9-21)19-10-12-20(13-11-19)26(2,3)4/h5-16H,17H2,1-4H3,(H,28,32)/b27-16+

InChI Key

NMVRSDPQKUPHRD-JVWAILMASA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Method :

  • React 4-tert-butylphenylhydrazine with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(4-tert-butylphenyl)dithiocarbazate .

  • Treat the dithiocarbazate with phenyl isothiocyanate to yield 1-(4-tert-butylphenyl)-4-phenylthiosemicarbazide .

  • Cyclize the thiosemicarbazide in 4N NaOH under reflux for 4–6 hours to form 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Yield: 62–79%

Key Data :

ParameterValue
Reaction Time4–6 hours
IR Confirmation943 cm⁻¹ (N–C–S stretch)
NMR Confirmationδ 7.5–7.9 ppm (Ar–H)

Introduction of the Sulfanyl Group

The sulfanyl (–S–) linker is introduced via nucleophilic substitution or thioether formation.

Thioether Formation with Chloroacetate

Method :

  • React 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of K₂CO₃ to form ethyl 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate .

  • Hydrolyze the ester using hydrazine hydrate in ethanol to obtain 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 82–86%

Key Data :

ParameterValue
Reaction Time3–4 hours (esterification)
4–5 hours (hydrolysis)
TLC Mobile PhaseEthyl acetate/petroleum ether (1:1)

Condensation with 3-Methylthiophene-2-Carbaldehyde

The hydrazone moiety is formed via Schiff base condensation.

Acid-Catalyzed Condensation

Method :

  • Mix 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 3-methylthiophene-2-carbaldehyde in ethanol.

  • Add 1–2 drops of glacial acetic acid and reflux for 4–5 hours.

Conditions :

  • Molar Ratio: 1:1 (hydrazide:aldehyde)

  • Solvent: Ethanol

  • Temperature: 78°C

  • Yield: 70–75%

Key Data :

ParameterValue
Reaction Time4–5 hours
NMR Confirmationδ 8.7 ppm (N=CH, singlet)
IR Confirmation1605 cm⁻¹ (C=N stretch)

Industrial-Scale Optimization

For large-scale production, the following adjustments are made:

Catalytic Enhancements

  • Use p-toluenesulfonic acid (PTSA) instead of acetic acid to reduce reaction time to 2–3 hours.

  • Employ microwave irradiation for cyclization steps (20 minutes at 150°C).

Solvent Recovery

  • Recycle ethanol via distillation, achieving >90% solvent recovery.

Comparative Yields :

MethodLab-Scale YieldIndustrial Yield
Conventional70–75%65–68%
Microwave-Assisted78–82%75–78%

Analytical Characterization

Final product validation includes:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 1.35 (s, 9H, tert-butyl)

    • δ 2.45 (s, 3H, CH₃-thiophene)

    • δ 8.72 (s, 1H, N=CH).

  • IR (KBr) :

    • 943 cm⁻¹ (N–C–S)

    • 1605 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the thiophene ring under acidic conditions.

  • Solution : Maintain pH 4–5 using buffered acetic acid.

Low Hydrazone Yield

  • Issue : Steric hindrance from the tert-butyl group.

  • Solution : Increase reaction temperature to 85°C and use excess aldehyde (1.2 eq).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Structural Formula

The compound's structural formula is as follows:

C27H25N5OS\text{C}_{27}\text{H}_{25}\text{N}_{5}\text{OS}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC50 values below 100 μM .

Case Study: Cytotoxicity Assessment

A specific derivative of this compound was tested against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent. The mechanism of action involved the disruption of mitochondrial membrane potential and activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase, which plays a critical role in inflammatory processes. This property makes it a candidate for further development in treating inflammatory diseases .

Fungicidal Activity

Compounds containing triazole rings are widely recognized for their fungicidal properties. The synthesized compound has shown promise as a fungicide against various plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis, thereby inhibiting growth and reproduction.

Data Table: Fungicidal Efficacy

PathogenConcentration (ppm)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Preliminary studies indicate that adding small amounts of the compound can significantly improve the tensile strength of polymers.

Case Study: Polymer Enhancement

In a study involving polyvinyl chloride (PVC), the addition of the compound resulted in a notable increase in tensile strength by approximately 30%, demonstrating its potential utility in material science applications .

Mechanism of Action

The mechanism by which 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of microorganisms or cancer cells. The triazole ring and sulfanyl group are thought to play crucial roles in these interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Triazole Substituent (Position 5) Hydrazide Substituent Key Structural Features
Target Compound 4-tert-Butylphenyl 3-Methylthiophen-2-yl Electron-rich thiophene; high lipophilicity from tert-butyl group
2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide 4-tert-Butylphenyl 2,6-Dichlorophenyl Electron-withdrawing Cl groups; increased polarity and potential tautomer stabilization
2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylene]acetohydrazide 4-tert-Butylphenyl 3-Fluorophenyl Moderate electron-withdrawing effect; enhanced metabolic stability
ZE-4c (from ) 4-Fluorophenyl Pyridine-2-yl Fluorine and pyridine substituents; dual heterocyclic system for binding interactions
  • Electronic Effects : The 2,6-dichlorophenyl analog () exhibits strong electron-withdrawing effects, stabilizing the thione tautomer of the triazole ring, as observed in IR spectra (C=S stretch at 1247–1255 cm⁻¹) . In contrast, the target compound’s 3-methylthiophene group provides electron-donating properties, favoring π-π interactions with aromatic residues in biological targets .

Computational Structural Comparison

Similarity coefficients (e.g., Tanimoto index) and graph-based methods quantify structural overlap. The target compound shares ~85% fingerprint similarity with its dichlorophenyl analog () but diverges significantly in electronic profiles due to the thiophene substituent . Subgraph matching reveals conserved triazole-sulfanyl-acetohydrazide motifs, while variable substituents alter pharmacophoric features .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide (CAS: 893726-22-2) is a triazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure

The chemical structure of the compound features a triazole ring, a sulfanyl group, and an acetohydrazide moiety. Its molecular formula is C27H31N5OSC_{27}H_{31}N_5OS, with a molecular weight of approximately 469.64 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with triazole derivatives under acidic or basic conditions. The method of synthesis may vary, but it often includes the use of solvents like DMF or DMSO and catalysts such as K2CO3.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be between 20–40 µM and 40–70 µM respectively, indicating moderate to high efficacy compared to standard antibiotics like ceftriaxone .

Antifungal Properties

The compound has also shown promising antifungal activity. In vitro tests revealed that it effectively inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. The mode of action appears to involve disruption of fungal cell membrane integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies have indicated that it can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Study Findings
Antimicrobial Study Showed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 20–70 µM .
Antifungal Activity Effective against Candida albicans and Aspergillus niger, inhibiting their growth significantly in laboratory settings .
Anti-inflammatory Research Reduced levels of TNF-alpha and IL-6 in cellular models, indicating potential for treating conditions like rheumatoid arthritis .

The biological activity of this compound is attributed to its ability to interact with microbial enzymes and disrupt essential cellular processes. The triazole ring plays a crucial role in inhibiting fungal cytochrome P450 enzymes, which are vital for ergosterol synthesis in fungi. Additionally, the sulfanyl group may enhance its binding affinity to target sites within microbial cells.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of 3-methylthiophene-2-carbaldehyde with a triazole-thioacetohydrazide precursor under acidic or basic conditions (e.g., acetic acid or KOH) to form the hydrazone moiety .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst (e.g., p-toluenesulfonic acid for imine formation) .

Q. Which spectroscopic methods are used to confirm its structure?

  • 1H/13C NMR : Assign signals for the triazole ring (δ 8.2–8.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and tert-butyl group (δ 1.3 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C32H33N6OS2: 605.2054) .
  • IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .
  • Anticancer : IC50 of 12.5 µM against HeLa cells via MTT assay, with apoptosis induction observed via flow cytometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

ParameterOptimization StrategyOutcome (Yield Increase)Reference
Catalyst LoadingScreen p-TsOH (5–10 mol%) vs. ZnCl2 (2–5 mol%) for imine formation15% improvement with ZnCl2
Solvent PolarityCompare DMF (polar aprotic) vs. ethanol (protic); ethanol reduces side reactions85% yield in ethanol
Temperature ControlUse microwave-assisted synthesis (80°C, 30 min) vs. conventional reflux (4 hr)20% time reduction

Q. How do structural modifications (e.g., substituents) influence bioactivity?

Substituent VariationBiological Activity (IC50/MIC)Key Structural InsightReference
4-Fluorophenyl (vs. tert-butyl)IC50 = 8.7 µM (HeLa) vs. 12.5 µMEnhanced lipophilicity improves membrane permeability
3-Methoxy vs. 3-methylthiopheneMIC = 16 µg/mL (vs. 32 µg/mL for methylthiophene)Methoxy group increases H-bonding with bacterial targets

Q. What computational methods validate its interaction with biological targets?

  • Molecular Docking : Simulations (AutoDock Vina) show the triazole sulfur forms a hydrogen bond (2.1 Å) with E. coli DNA gyrase .
  • DFT Studies : HOMO-LUMO gaps (4.2 eV) correlate with redox activity in cytotoxicity assays .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., use identical cell lines and incubation times) .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .

Q. What experimental designs are recommended for mechanism-of-action studies?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., topoisomerase II inhibition with ethidium bromide displacement) .
  • Cellular Uptake : Track compound localization via confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) .

Methodological Considerations

Q. How to assess stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC at 0, 24, 48 hr .
  • Thermal Stability : TGA analysis shows decomposition onset at 210°C, indicating suitability for storage at room temperature .

Q. What strategies improve selectivity for target vs. off-target effects?

  • SAR Studies : Synthesize analogs with modified triazole substituents (e.g., electron-withdrawing groups reduce off-target kinase binding) .
  • Proteomic Profiling : Use affinity chromatography to identify non-target protein interactions .

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